molecular formula C23H26Cl2F3N3OS B12294884 Azaftozine dihydrochloride CAS No. 49780-09-8

Azaftozine dihydrochloride

Cat. No.: B12294884
CAS No.: 49780-09-8
M. Wt: 520.4 g/mol
InChI Key: GVGIKFHGXHADSJ-UHFFFAOYSA-N
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Description

Azaftozine dihydrochloride is a synthetic compound with the molecular formula C23H24F3N3OS.2ClH . It is a small molecule that has been investigated for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenothiazine moiety.

Preparation Methods

The synthesis of Azaftozine dihydrochloride involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of a phenothiazine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as potassium carbonate. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Azaftozine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium methoxide.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Azaftozine dihydrochloride has been investigated for its potential biological activities, including its effects on cell signaling pathways and its ability to modulate enzyme activity.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: this compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Azaftozine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and gene expression. Additionally, this compound may interact with ion channels and transporters, affecting cellular ion homeostasis and membrane potential.

Comparison with Similar Compounds

Azaftozine dihydrochloride can be compared with other similar compounds, such as phenothiazine derivatives and trifluoromethylated compounds . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

    Phenothiazine Derivatives: These compounds are known for their diverse biological activities, including antipsychotic and antiemetic effects. This compound shares the phenothiazine core but has unique substituents that confer different properties.

    Trifluoromethylated Compounds: The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, distinguishing it from other related compounds.

Properties

49780-09-8

Molecular Formula

C23H26Cl2F3N3OS

Molecular Weight

520.4 g/mol

IUPAC Name

3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C23H24F3N3OS.2ClH/c24-23(25,26)16-7-8-21-19(14-16)29(18-5-1-2-6-20(18)31-21)22(30)9-11-27-12-13-28-10-3-4-17(28)15-27;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H

InChI Key

GVGIKFHGXHADSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl

Origin of Product

United States

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